molecular formula C8H10N2O3 B11790581 3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid

3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid

Cat. No.: B11790581
M. Wt: 182.18 g/mol
InChI Key: DXCQAYDRZDAXKG-UHFFFAOYSA-N
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Description

3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid is a heterocyclic compound that features a unique pyrano[3,4-c]pyrazole core structure

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid is unique due to its fused pyrano[3,4-c]pyrazole ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

3-methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-4-7-5(8(11)12)2-13-3-6(7)10-9-4/h5H,2-3H2,1H3,(H,9,10)(H,11,12)

InChI Key

DXCQAYDRZDAXKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(COCC2=NN1)C(=O)O

Origin of Product

United States

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